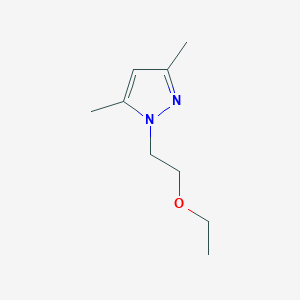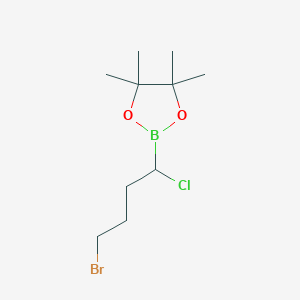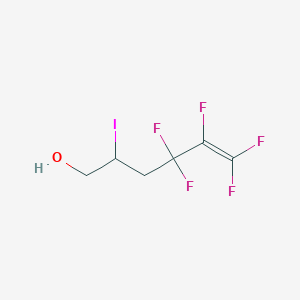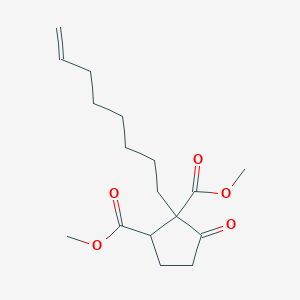
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
The synthesis of 5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or amines being used under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thiazole derivatives.
Applications De Recherche Scientifique
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors. This results in various physiological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole can be compared with other similar compounds, such as:
1,3-Thiazole: A simpler structure with similar biological activities but less complex reactivity.
1,2,3-Triazole: Another heterocyclic compound with different nitrogen positioning, leading to distinct chemical properties and applications.
Benzothiazole: Contains a fused benzene ring, offering unique properties and applications in different fields
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Propriétés
| 116311-97-8 | |
Formule moléculaire |
C4H2N4S2 |
Poids moléculaire |
170.2 g/mol |
Nom IUPAC |
5-(1,3-thiazol-4-yl)thiatriazole |
InChI |
InChI=1S/C4H2N4S2/c1-3(5-2-9-1)4-6-7-8-10-4/h1-2H |
Clé InChI |
UTIOMKJPKMTOFH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CS1)C2=NN=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)

